![molecular formula C19H24O2 B11720877 (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol](/img/structure/B11720877.png)
(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol
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Overview
Description
(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol: is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and mechanisms. For example:
- Reactions : It can undergo oxidation to form ketones or carboxylic acids and reduction to yield alcohols or hydrocarbons.
- Applications : It is used in developing new synthetic pathways for pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarities to steroid hormones suggest it may interact with hormone receptors or other biological targets:
- Cellular Pathways : Investigations into how this compound modulates signaling pathways could lead to insights into its role in cancer biology or hormone regulation.
- Model Compound : It serves as a model for understanding the interactions between small molecules and biological systems .
Medicine
The therapeutic potential of this compound is significant:
- Drug Development : Researchers are exploring its efficacy in treating diseases such as cancer and hormonal disorders. Studies have indicated that modifications to its structure can enhance its bioactivity and selectivity towards specific targets .
- Carcinogenic Studies : Some derivatives have been tested for their carcinogenic potential in animal models. The presence of specific substituents can influence their biological activity and safety profiles .
Industry
In industrial applications:
- Materials Science : The compound's unique properties make it suitable for developing new materials such as polymers and coatings.
- Chemical Manufacturing : Its synthesis can be scaled up using continuous flow reactors to improve efficiency in producing fine chemicals .
Case Studies
Several studies have highlighted the applications of this compound:
- Biological Activity Assessment : A study demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of methoxy groups was found to enhance activity compared to unsubstituted analogs .
- Carcinogenicity Testing : Research involving animal models indicated that certain derivatives could promote skin carcinogenesis under specific conditions. The findings suggest that structural modifications significantly impact biological outcomes .
- Synthetic Methodologies : Innovative synthetic routes have been developed to produce this compound efficiently while maintaining optical purity. These methodologies are crucial for expanding its application in medicinal chemistry .
Mechanism of Action
The mechanism of action of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(1S,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate: This compound is structurally similar but has an acetate group instead of a hydroxyl group.
(1S,3aS,3bR,9bS,11aS)-7-ethenyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol: This compound has an ethenyl group instead of a methoxy group.
Uniqueness: The uniqueness of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .
Biological Activity
The compound (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol is part of the cyclopenta[a]phenanthrene family, which has garnered attention due to its potential biological activities, particularly in terms of carcinogenicity and other health impacts. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H26O3 with a molecular weight of approximately 302.414 g/mol. The structure features a methoxy group at the 7-position and a methyl group at the 11a-position, which are critical for its biological activity.
Biological Activity Overview
The biological activity of cyclopenta[a]phenanthrene derivatives has been extensively studied. Key findings related to This compound include:
- Carcinogenic Potential : This compound is structurally related to known carcinogens within the cyclopenta[a]phenanthrene series. Studies have demonstrated that certain derivatives exhibit significant carcinogenic properties when tested on animal models such as mice. For instance, compounds with similar structural features have shown marked activity in promoting skin tumors when applied repeatedly over extended periods .
- Mechanism of Action : The proposed mechanism for the biological activity includes metabolic oxidation at specific positions within the compound's structure. Notably, the benzylic C-17 position has been suggested as a site for metabolic activation leading to carcinogenic effects .
- Comparative Studies : In comparative studies involving various cyclopenta[a]phenanthrene derivatives:
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Carcinogenicity : A study involving repeated application of This compound on SENCAR mice showed a correlation between its structural features and tumor incidence rates. The study revealed that compounds with similar configurations exhibited varying degrees of tumor promotion depending on their substituents .
- Metabolic Pathways : Research into the metabolic pathways indicated that the compound could undergo biotransformation leading to active metabolites capable of interacting with cellular macromolecules. This suggests a complex interplay between chemical structure and biological response .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of cyclopenta[a]phenanthrene derivatives:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to confirm stereochemistry and substituent positions. Compare spectral data with structurally similar cyclopenta-phenanthrene derivatives (e.g., lanosterol analogs) to validate assignments .
- X-ray Crystallography: Resolve absolute configuration and intramolecular interactions. Ensure crystal growth under inert, low-temperature conditions to preserve stereochemical integrity .
- Chromatographic Techniques: Employ gas chromatography (GC) or HPLC with OV-101 columns for purity assessment, referencing retention indices from NIST databases .
Q. How can synthetic routes for this compound be optimized for reproducibility?
Answer:
- Retrosynthetic Analysis: Break down the cyclopenta-phenanthrene core into modular fragments (e.g., methoxy-substituted rings and methylated cyclopropane units). Prioritize convergent synthesis to minimize steric hindrance .
- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates and adjust reaction parameters (e.g., temperature, catalyst loading) in real time .
- Purification Protocols: Implement recrystallization in dry, oxygen-free solvents (e.g., hexane/ethyl acetate) to avoid oxidation of sensitive methoxy groups .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and lab coats. Inspect gloves for integrity before use and dispose of contaminated PPE in hazardous waste containers .
- Storage Conditions: Store in airtight containers under -20°C in a dark, inert atmosphere (e.g., argon) to prevent degradation. Monitor for crystallization or phase separation .
- Ventilation: Conduct all procedures in fume hoods with >12 air changes per hour to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments?
Answer:
- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data to validate stereocenters. Discrepancies >0.5 ppm may indicate misassigned configurations .
- Molecular Dynamics (MD) Simulations: Model solvent effects on conformational stability. For example, simulate methanol solvation to assess methoxy group rotational barriers .
Q. What strategies address contradictions in bioactivity data across studies?
Answer:
- Methodological Reassessment: Audit variables such as solvent polarity (e.g., DMSO vs. ethanol) and cell line viability protocols. Contradictory IC50 values may arise from assay-specific artifacts .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, weighting results by methodological rigor (e.g., blinding, replication) .
Q. How can isotopic labeling elucidate metabolic pathways of this compound?
Answer:
- 13C-Labeling: Synthesize the compound with 13C-enriched methoxy groups. Track metabolic products via LC-MS/MS in hepatic microsomal assays to identify demethylation or hydroxylation sites .
- Kinetic Isotope Effects (KIE): Compare reaction rates of 1H- vs. 2H-labeled analogs to pinpoint rate-limiting steps in enzymatic degradation .
Q. What advanced techniques validate theoretical frameworks for its mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinities to proposed targets (e.g., steroid receptors) using immobilized protein assays. Validate with competitive inhibition studies .
- Cryo-Electron Microscopy (Cryo-EM): Resolve ligand-target complexes at near-atomic resolution to confirm docking predictions from molecular modeling .
Q. How can bibliometric analysis identify gaps in current research on this compound?
Answer:
- Citation Network Mapping: Use tools like VOSviewer to visualize clusters of studies focused on synthesis vs. bioactivity. Gaps may emerge in translational applications (e.g., preclinical toxicity) .
- Keyword Co-Occurrence Analysis: Identify understudied areas (e.g., "stereochemical stability in aqueous media") by analyzing abstracts from PubMed and Scopus .
Q. What methodologies assess its environmental toxicity and biodegradation?
Answer:
- QSAR Modeling: Predict ecotoxicity using descriptors like logP and topological polar surface area. Validate with Daphnia magna acute toxicity assays .
- High-Throughput Screening (HTS): Use microbial consortia in bioreactors to monitor degradation pathways via metagenomic sequencing .
Q. Methodological Best Practices
- Theoretical Frameworks: Anchor research in steroid biosynthesis or triterpenoid evolution theories to guide hypothesis generation .
- Data Validation: Cross-reference spectral data with NIST Standard Reference Databases to ensure reproducibility .
- Ethical Compliance: Adhere to EPA HPV Challenge protocols for environmental risk assessments .
Properties
Molecular Formula |
C19H24O2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
KAECVEVIXKMEOP-QKBRSHRXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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